1-Methoxy-2-propoxyethane
Description
Nomenclature and Structural Characteristics of 1-Methoxy-2-propoxyethane (B12793661)
IUPAC Designation: 1-(2-methoxyethoxy)propane
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for chemical compounds. For this compound, the IUPAC name is 1-(2-methoxyethoxy)propane. vulcanchem.comchemspider.com This name precisely describes the molecule's structure: a propane (B168953) chain is substituted at the first position with a methoxyethoxy group.
Common and Alternative Nomenclatures: 2,5-Dioxaoctane
In addition to its IUPAC name, this compound is also known by other names. A common alternative is 2,5-Dioxaoctane. chemspider.comcymitquimica.com This nomenclature views the molecule as an octane (B31449) chain where the carbon atoms at positions 2 and 5 are replaced by oxygen atoms. Other synonyms include 1-Propoxy-2-methoxyethane and Ethane, 1-methoxy-2-propoxy-. cymitquimica.com
Molecular Formula (C6H14O2) and Molecular Weight (118.17 g/mol )
The molecular formula for this compound is C6H14O2. vulcanchem.comnist.gov This indicates that each molecule is composed of six carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The calculated molecular weight of this compound is approximately 118.17 g/mol . vulcanchem.comnist.gov
| Property | Value |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol |
Conformational Analysis of this compound
Recent research has highlighted the significance of the conformational isomerism of asymmetric ethers like this compound. researchgate.net The flexibility of the ether linkages allows the molecule to adopt various spatial arrangements, or conformations. These conformations can influence the molecule's physical and chemical properties. Studies have shown that asymmetric ethers can exhibit different exchange current densities and reversibility in electrochemical processes compared to their symmetric counterparts, a factor attributed to their conformational possibilities. researchgate.net This area of study is particularly relevant in the development of electrolytes for battery technologies. researchgate.net
Isomeric Relationships and Structural Analogues in Ether Chemistry
This compound shares its molecular formula, C6H14O2, with several other isomeric compounds. Isomers are molecules that have the same molecular formula but different structural arrangements. Some isomers of this compound include 2-butoxyethanol, 1,1-diethoxyethane, and 1,2-diethoxyethane. stenutz.eu
Metamerism is a type of isomerism specific to compounds like ethers, where the difference lies in the alkyl groups attached to the same functional group. For example, 1-methoxy propane and 2-methoxy propane are considered metamers. askiitians.com
Understanding the isomeric relationships and structural analogues within the broader class of ethers is crucial for comprehending their structure-property relationships.
Historical Context and Research Trajectory of Similar Ether Compounds
The study of ethers has a rich history, dating back to the 13th century. yale.edu The term "ether" itself was once used to describe any volatile substance. yale.edu Diethyl ether, one of the most well-known ethers, was first synthesized in 1540 and later gained fame for its use as a general anesthetic in the mid-19th century. nih.gov This discovery marked a significant turning point in the history of medicine and surgery. nih.govsolubilityofthings.com
The development of synthetic methods, such as the Williamson ether synthesis, propelled the study and application of ethers in organic chemistry. numberanalytics.com Throughout the 20th century, the role of ethers expanded significantly, particularly as solvents in industrial processes and chemical manufacturing. solubilityofthings.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDFIVGEPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937838 | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17081-22-0, 77078-18-3, 500005-28-7 | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17081-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(2-methoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-2-propoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Methoxy 2 Propoxyethane
Catalytic Etherification Strategies for 1-Methoxy-2-propoxyethane (B12793661)
Catalytic etherification involves the formation of an ether from alcohols or other precursors in the presence of a catalyst, which lowers the activation energy of the reaction. This approach is often favored in industrial settings for its efficiency and potential for catalyst recycling.
Acid-catalyzed condensation, or dehydration, of alcohols is a direct method for forming ethers. For the synthesis of this compound, this pathway would involve the reaction between methanol (B129727) and 2-propoxyethanol (B165432), or potentially ethylene (B1197577) glycol with methanol and propanol (B110389) in a multi-step process. The mechanism proceeds via the protonation of a hydroxyl group on one of the alcohol molecules by an acid catalyst. This protonation converts the hydroxyl group into a good leaving group (water). The second alcohol molecule then acts as a nucleophile, attacking the carbocation intermediate and forming a new carbon-oxygen bond. A final deprotonation step regenerates the acid catalyst and yields the ether product.
The direct etherification of glycols using heterogeneous acid catalysts like H-Beta zeolites has shown promise for producing branched ethers with high yields. researchgate.net While not specific to this compound, the principles are directly applicable. The reaction of ethylene glycol with methanol, for instance, has been shown to be effectively catalyzed by SAPO-34 zeolite, which can limit the formation of unwanted byproducts like 1,4-dioxane (B91453) and enhance the selectivity for the desired dimethoxyethane. rsc.org This suggests that careful selection of a catalyst with appropriate pore structure could similarly direct the reaction of 2-propoxyethanol and methanol toward this compound.
The efficiency of catalytic etherification is highly dependent on the type of catalyst used. Both homogeneous and heterogeneous systems have been extensively studied for ether synthesis.
Homogeneous Catalysis: Homogeneous catalysts are in the same phase as the reactants, typically a liquid phase. youtube.comstudy.com For acid-catalyzed etherification, common homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid. These catalysts are highly active and can lead to high conversion rates. researchgate.net Zirconium and Hafnium-based polyhedral oligosilsesquioxane complexes have also been identified as robust homogeneous catalysts for the reductive etherification of aldehydes, operating efficiently at high temperatures for extended periods. osti.gov However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which complicates purification and prevents catalyst recycling, leading to potential waste streams. ethz.ch
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst with liquid or gas reactants. youtube.comstudy.com This is a key advantage in industrial processes as the catalyst can be easily separated by filtration and reused. study.comethz.ch For etherification reactions, solid acid catalysts are common. Examples include:
Zeolites: Crystalline aluminosilicates like H-Beta, H-ZSM5, and FAU-type zeolites have been successfully used in the etherification of glycerol (B35011) with ethanol, demonstrating high conversion rates. researchgate.net SAPO-34 has proven effective for producing dimethoxyethane from ethylene glycol and methanol. rsc.org
Ion-Exchange Resins: Macroporous resins like Amberlyst-35 are effective solid acid catalysts for esterification and can be applied to etherification as well. researchgate.netresearchgate.net
Supported Acids: Tungstophosphoric acid supported on silica (B1680970) has exhibited very high activity in glycerol etherification. researchgate.net
The optimization of these systems involves tuning reaction conditions (temperature, pressure) and catalyst properties (acidity, pore size, surface area) to maximize selectivity and yield for the target ether. researchgate.netrsc.org
| Characteristic | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Same phase as reactants (e.g., liquid) youtube.comethz.ch | Different phase from reactants (e.g., solid catalyst in liquid reactants) youtube.comethz.ch |
| Examples | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid, Zr/Hf-POSS complexes researchgate.netosti.gov | Zeolites (H-Beta, SAPO-34), Ion-exchange resins (Amberlyst), Supported acids researchgate.netrsc.org |
| Activity/Selectivity | Generally high activity and selectivity due to well-defined active sites. ethz.ch | Can be highly selective; dependent on catalyst structure (e.g., pore size). rsc.org |
| Catalyst Separation | Difficult; often requires distillation or extraction, leading to higher costs. youtube.comethz.ch | Easy; can be removed by simple filtration. youtube.comstudy.com |
| Reusability | Generally not reusable, contributing to waste. ethz.ch | Typically reusable, making the process more economical and sustainable. |
| Reaction Conditions | Often operates at lower temperatures. ethz.ch | May require higher temperatures, but stability is often high. ethz.ch |
Williamson Ether Synthesis Approaches for this compound
The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction involves a deprotonated alcohol (an alkoxide) acting as a nucleophile and an organohalide or other substrate with a good leaving group. byjus.com
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgpw.liveorganicchemistrytutor.com In this concerted, single-step reaction, the nucleophilic alkoxide ion performs a backside attack on the electrophilic carbon atom bearing the leaving group (typically a halide), displacing it. wikipedia.org
For the synthesis of this compound, two primary reactant combinations are possible:
Route A: Sodium methoxide (B1231860) (CH₃ONa) reacts with 1-chloro-2-propoxyethane.
Route B: Sodium 2-propoxyethan-1-oxide (CH₃CH₂CH₂OCH₂CH₂ONa) reacts with a methyl halide like methyl chloride (CH₃Cl).
The success of the Williamson synthesis is highly dependent on the structure of the alkyl halide. The Sₙ2 mechanism works best with primary alkyl halides. wikipedia.orgorganicchemistrytutor.comyoutube.com Secondary and tertiary alkyl halides are prone to a competing elimination (E2) reaction, where the alkoxide acts as a base rather than a nucleophile, abstracting a proton and forming an alkene as a major byproduct. pw.livechemistrytalk.orgchegg.comlibretexts.org
| Route | Nucleophile (Alkoxide) | Electrophile (Alkyl Halide) | Primary Mechanism | Major Product | Major Byproduct | Feasibility |
|---|---|---|---|---|---|---|
| A | Sodium methoxide | 1-chloro-2-propoxyethane (Secondary) | E2 Elimination pw.livechemistrytalk.org | This compound | Propoxyethene | Low yield, significant byproduct formation. chemistrytalk.orglibretexts.org |
| B | Sodium 2-propoxyethan-1-oxide | Methyl chloride (Primary) | Sₙ2 Substitution wikipedia.orgorganicchemistrytutor.com | This compound | Minimal | High yield, preferred synthetic route. |
While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral analogues or more complex ethers. Stereoselective synthesis aims to control the formation of specific stereoisomers. In the context of ether synthesis, this would involve creating a specific configuration at one or more stereocenters.
Modern catalytic methods offer powerful tools for stereoselective C-O bond formation. For example, palladium-catalyzed intramolecular addition of alcohols has been used to synthesize cyclic ethers like tetrahydrofurans and tetrahydropyrans with predictable stereochemistry. nih.gov Similarly, copper-promoted coupling of boronate esters and alcohols allows for the stereoselective synthesis of enol ethers. organic-chemistry.org
An analogous stereoselective synthesis related to this compound could involve starting with a chiral alcohol, such as (R)- or (S)-1-methoxy-2-propanol. A subsequent etherification reaction would need to proceed without affecting the existing stereocenter or by creating a new one with high diastereoselectivity. An efficient strategy has been developed for synthesizing isotactic polymethoxy compounds using an iodine monochloride-induced methyl ether transfer, which provides stereospecific formation of bis-methyl ethers with a 1,3-syn relationship. acs.org Such advanced methods demonstrate the potential to create complex, stereochemically defined polyether structures, a field relevant to the synthesis of many natural products.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound can significantly reduce its environmental impact.
The 12 Principles of Green Chemistry provide a framework for this evaluation:
Waste Prevention: The ideal synthesis produces no waste. organic-synthesis.com Heterogeneous catalytic etherification is superior to Williamson synthesis in this regard, as the latter produces a stoichiometric amount of salt byproduct (e.g., NaCl).
Atom Economy: This principle advocates for maximizing the incorporation of all materials used in the process into the final product. organic-synthesis.com Catalytic condensation of alcohols to form an ether has a byproduct of only water, leading to a high atom economy. The Williamson synthesis has a lower atom economy due to the formation of a salt byproduct.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. organic-synthesis.comjctjournal.com The use of recyclable heterogeneous catalysts in etherification is a prime example of this principle, contrasting with the stoichiometric base required for the Williamson synthesis.
Safer Solvents and Auxiliaries: Processes should avoid or replace hazardous solvents with safer alternatives like water, or conduct reactions under solvent-free conditions. mdpi.comorganic-synthesis.comjctjournal.comnih.gov The choice of solvent in both catalytic and Williamson methods should prioritize those with low toxicity and environmental impact.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. organic-synthesis.com Developing catalysts that are active under milder conditions is a key goal for improving the energy efficiency of ether synthesis.
Design for Degradation: Chemical products should be designed to break down into harmless substances after use and not persist in the environment. organic-synthesis.com
| Green Chemistry Principle | Catalytic Etherification (Heterogeneous) | Williamson Ether Synthesis |
|---|---|---|
| Waste Prevention | High (catalyst is recycled, byproduct is often just water). | Lower (produces stoichiometric salt waste). organic-synthesis.com |
| Atom Economy | High (condensation reaction loses only H₂O). | Moderate (incorporates main fragments but also forms salt). |
| Use of Catalysis | Excellent (uses small amounts of recyclable catalysts). organic-synthesis.comjctjournal.com | Poor (uses a stoichiometric amount of base). |
| Safer Solvents | Can be designed with greener solvents or potentially solvent-free. | Often requires polar aprotic solvents which can be problematic. organic-synthesis.com |
By prioritizing heterogeneous catalytic routes, utilizing safer solvents, and optimizing for energy efficiency, the synthesis of this compound can be aligned with the sustainable goals of green chemistry.
Application of Solventless Reactions and Microwave-Assisted Methodologies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.com When combined with solvent-free conditions, this technique offers a particularly green and efficient pathway for the synthesis of ethers. researchgate.netcem.comacademie-sciences.fr The Williamson ether synthesis, a fundamental reaction for the formation of ethers, can be significantly enhanced through the use of microwave irradiation. researchgate.net
In a typical solvent-free, microwave-assisted Williamson synthesis of an ether, an alkoxide is reacted with an alkyl halide. For the synthesis of this compound, this would involve the reaction of sodium propoxide with 1-methoxy-2-haloethane or sodium 2-methoxyethoxide with a propyl halide. The reaction mixture, often adsorbed onto a solid support like alumina (B75360) or silica, is then subjected to microwave irradiation. researchgate.net This method avoids the use of bulk solvents, which simplifies product purification and reduces waste generation. academie-sciences.fr The rapid and uniform heating provided by microwaves can lead to a significant reduction in reaction time, from hours to mere minutes. chemicaljournals.com
Table 1: Illustrative Examples of Microwave-Assisted Ether Synthesis (Analogous Reactions)
| Reactants | Catalyst/Support | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Phenol, Alkyl Halide | Banana Peel Ash | 300 | 5 - 10 | 85 - 95 | researchgate.net |
| o-Nitrophenol, Diethylene Glycol Ditosylate | K₂CO₃ | - | 75 | 84 | researchgate.net |
| Salicylaldehyde, 1,3-dibromopropane | K₂CO₃ | 180 | 30 | 72 | researchgate.net |
Note: The data in this table is for analogous ether synthesis reactions and is intended to illustrate the potential of microwave-assisted, solvent-free methods for the synthesis of this compound.
Utilization of Ionic Liquid Catalysts for Enhanced Reaction Efficiency
Ionic liquids (ILs), which are salts with melting points below 100°C, have garnered significant attention as catalysts and reaction media in organic synthesis due to their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity/basicity. plu.mx In the context of ether synthesis, particularly for propylene (B89431) glycol ethers like this compound, ionic liquids have shown great promise as efficient and recyclable catalysts. researchgate.net
The synthesis of propylene glycol ethers can be achieved through the reaction of propylene oxide with an alcohol. researchgate.netplu.mx For this compound, this would involve the reaction of propylene oxide with propanol. Basic ionic liquids, such as those with acetate (B1210297) or hydroxide (B78521) anions, have been found to be particularly effective catalysts for this transformation, often exhibiting higher catalytic efficiencies than traditional catalysts like sodium hydroxide. plu.mxresearchgate.net
Research on the synthesis of propylene glycol butyl ether, a close analog of this compound, using acetate-based ionic liquids has demonstrated a novel electrophilic-nucleophilic dual activation mechanism. researchgate.netplu.mx In this mechanism, the cationic part of the ionic liquid activates the propylene oxide, while the anionic part activates the alcohol, leading to enhanced reaction rates and high selectivity towards the desired ether. researchgate.netplu.mx
Table 2: Performance of Various Ionic Liquid Catalysts in the Synthesis of Propylene Glycol Butyl Ether (Analogous Reaction)
| Catalyst | Conversion of Propylene Oxide (%) | Selectivity for Propylene Glycol Butyl Ether (%) | Reference |
| [Bmim][OAc] | 95.2 | 98.5 | researchgate.netplu.mx |
| [Emim][OAc] | 93.8 | 98.2 | researchgate.netplu.mx |
| [Pmim][OAc] | 92.5 | 97.9 | researchgate.netplu.mx |
| NaOH | 85.4 | 96.1 | researchgate.netplu.mx |
Reaction Conditions: Propylene Oxide (0.1 mol), n-butanol (0.3 mol), catalyst (0.2 mmol), 120°C, 2 h. researchgate.netplu.mx This data for a related compound illustrates the high efficiency of ionic liquid catalysts.
Furthermore, studies on the synthesis of 1-methoxy-2-propanol (B31579) using choline (B1196258) hydroxide, a basic ionic liquid, have reported excellent catalytic performance with high conversion of propylene oxide and high selectivity to the desired product. researchgate.net The recyclability of these ionic liquid catalysts without significant loss of activity is a key advantage, contributing to a more sustainable and cost-effective process. researchgate.net
Sustainable Approaches in Process Intensification for Ether Production
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.net In the context of ether production, process intensification strategies are being explored to overcome the limitations of conventional batch processes, such as high energy consumption and waste generation.
One promising approach for the production of propylene glycol ethers is the use of reactive distillation (RD). acs.org Reactive distillation combines chemical reaction and separation in a single unit, which can lead to increased conversion by continuously removing products from the reaction zone, thus overcoming equilibrium limitations. acs.org This technique has been studied for the production of propylene glycol monomethyl ether acetate, a derivative of a related glycol ether. researchgate.netacs.orgmdpi.com
Another process intensification strategy involves the use of catalytic distillation columns, where a heterogeneous catalyst is packed within the distillation column. google.com A patented process for the production of propylene glycol methyl ether describes a dual homogeneous and heterogeneous catalytic system within a catalytic distillation column. google.com This approach aims to improve reaction efficiency and simplify catalyst separation. google.com
Furthermore, the integration of membrane separation technologies with the reaction process can lead to significant energy savings by enabling the removal of byproducts or unreacted starting materials under milder conditions. The development of sustainable production routes for propylene glycol, a precursor to propylene glycol ethers, from renewable feedstocks like glycerol is also an active area of research that aligns with the principles of process intensification. nih.gov While specific studies on the process intensification for this compound are limited, the principles and technologies being developed for related glycol ethers and their precursors are highly applicable and point towards a future of more sustainable and efficient manufacturing of this important chemical compound.
Spectroscopic Characterization and Elucidation of 1 Methoxy 2 Propoxyethane
Nuclear Magnetic Resonance Spectroscopy (NMR) of 1-Methoxy-2-propoxyethane (B12793661)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of signals, the precise structure of this compound can be determined.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift (δ) of each signal is influenced by the electronic environment of the carbon atom. The presence of electronegative oxygen atoms in the ether linkages causes a downfield shift (to a higher ppm value) for the adjacent carbon atoms.
Based on the structure of this compound (CH₃-O-CH₂-CH₂-O-CH₂-CH₂-CH₃), five distinct carbon environments are expected. The predicted chemical shifts for each carbon are detailed in the table below. The carbon atoms are numbered starting from the methoxy (B1213986) group.
| Carbon Atom | Chemical Environment | Predicted ¹³C NMR Chemical Shift (ppm) |
| C1 | CH₃-O- | 58 - 60 |
| C2 | -O-CH₂-CH₂-O- | 70 - 72 |
| C3 | -O-CH₂-CH₂-O- | 69 - 71 |
| C4 | -O-CH₂-CH₂-CH₃ | 72 - 74 |
| C5 | -CH₂-CH₂-CH₃ | 22 - 24 |
| C6 | -CH₂-CH₃ | 10 - 12 |
Note: The predicted chemical shifts are based on typical values for ethers and substituted alkanes.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons. The spectrum is characterized by chemical shifts, integration (the area under each peak, which is proportional to the number of protons), and splitting patterns (multiplicity).
For this compound, six distinct proton signals are anticipated. The protons on carbons adjacent to the oxygen atoms will be deshielded and thus appear at a lower field (higher ppm). The splitting of each signal is predicted by the n+1 rule, where 'n' is the number of adjacent non-equivalent protons.
| Proton(s) | Chemical Environment | Predicted ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |
| a | CH₃-O- | 3.3 - 3.4 | Singlet (s) | 3H |
| b | -O-CH₂-CH₂-O- | 3.5 - 3.6 | Triplet (t) | 2H |
| c | -O-CH₂-CH₂-O- | 3.6 - 3.7 | Triplet (t) | 2H |
| d | -O-CH₂-CH₂-CH₃ | 3.4 - 3.5 | Triplet (t) | 2H |
| e | -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Sextet (sxt) | 2H |
| f | -CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |
Note: The predicted chemical shifts and multiplicities are based on standard ¹H NMR correlation tables for ethers.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopic Analysis and Spectral Assignments
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations. The absence of characteristic peaks for other functional groups (like O-H or C=O) confirms the diether structure.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2950 - 2850 | C-H stretch | Alkane (CH₃, CH₂) |
| 1470 - 1450 | C-H bend | Alkane (CH₂) |
| 1380 - 1370 | C-H bend | Alkane (CH₃) |
| 1150 - 1085 | C-O stretch | Ether |
The strong absorption band in the 1150 - 1085 cm⁻¹ region is particularly characteristic of the C-O-C ether linkage.
Mass Spectrometry of this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Elucidation
In GC-MS, the compound is first separated from a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For this compound (C₆H₁₄O₂), the molecular weight is 118.17 g/mol .
The fragmentation of the molecular ion provides structural clues. For ethers, a common fragmentation pathway is the cleavage of the C-O bond or the C-C bond adjacent to the oxygen.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
While one-dimensional NMR and infrared spectroscopy provide fundamental insights into the structure of this compound, a more detailed and unambiguous structural elucidation and a deeper understanding of its electronic properties necessitate the use of advanced spectroscopic techniques. These methods, often used in combination, provide a comprehensive characterization of the molecule's three-dimensional structure and the distribution of electrons within its bonds and orbitals.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Two-dimensional NMR spectroscopy provides correlation maps that reveal interactions between different nuclei within the molecule, offering a powerful tool for piecing together its connectivity. nmrdb.org For a molecule like this compound, several 2D NMR experiments are particularly informative.
¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show correlations between the protons on adjacent carbon atoms. For instance, the protons of the methoxy group (-OCH₃) would not show any cross-peaks as they are not coupled to other protons. However, the protons on the ethyl bridge and the propoxy group would exhibit distinct correlations, allowing for the unambiguous assignment of the proton signals.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This technique is invaluable for assigning the signals in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum corresponds to a specific carbon-hydrogen bond.
The following table summarizes the expected 2D NMR correlations for this compound:
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H at) | Expected HSQC Correlation (with ¹³C at) | Expected HMBC Correlations (with ¹³C at) |
| ~3.3 ppm (s, 3H, -OCH₃) | None | C-1 | C-2 |
| ~3.5 ppm (t, 2H, -OCH₂CH₂O-) | ~3.4 ppm | C-2 | C-1, C-3 |
| ~3.4 ppm (t, 2H, -OCH₂CH₂CH₃) | ~1.6 ppm, ~3.5 ppm | C-3 | C-2, C-4, C-5 |
| ~1.6 ppm (sextet, 2H, -CH₂CH₂CH₃) | ~0.9 ppm, ~3.4 ppm | C-4 | C-3, C-5 |
| ~0.9 ppm (t, 3H, -CH₂CH₃) | ~1.6 ppm | C-5 | C-3, C-4 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Computational Chemistry and Electronic Structure
Computational chemistry provides theoretical insights into the electronic structure of molecules, complementing experimental spectroscopic data. youtube.com Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, molecular orbital energies, and electron density distribution of this compound.
Molecular Orbital (MO) Theory: According to MO theory, the atomic orbitals of the constituent atoms of this compound combine to form a set of molecular orbitals that extend over the entire molecule. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. In an ether like this compound, the HOMO is expected to have significant contribution from the non-bonding lone pair orbitals of the oxygen atoms. The LUMO, on the other hand, is likely to be an anti-bonding orbital associated with the C-O or C-C bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity.
Electron Density Distribution: The electronegativity difference between carbon and oxygen atoms leads to a polarized C-O bond, with a higher electron density around the oxygen atoms. This is due to the oxygen atom's greater ability to attract electrons. The two lone pairs of electrons on each oxygen atom are a significant feature of the molecule's electronic structure, influencing its conformation and reactivity. Computational calculations can generate electron density maps that visualize these areas of high and low electron density, providing a detailed picture of the charge distribution within the molecule. This uneven distribution of charge results in a net dipole moment for the molecule.
Computational Chemistry and Molecular Modeling of 1 Methoxy 2 Propoxyethane
Quantum Chemical Calculations for Conformational Landscapes
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular and electronic structure of glycol ethers like 1-methoxy-2-propoxyethane (B12793661). These computational methods are applied to understand conformational preferences, geometric parameters, and electronic effects that govern the molecule's behavior.
The stereochemical flexibility of this compound is primarily due to rotation around its central carbon-carbon and carbon-oxygen bonds. This rotation gives rise to various conformational states, with the gauche and trans arrangements being the most significant. For analogous short-chain acetals and glycol ethers, DFT calculations have shown that gauche conformers are generally more stable in the gas phase. researchgate.net This preference for a folded, or gauche, conformation is often attributed to hyperconjugation effects. researchgate.net
The relative stability of these conformers can, however, be influenced by the surrounding environment. For instance, the presence of a polar solvent can lead to a stabilization of the trans state. The energy barrier for rotation between these conformers in similar ether compounds is typically in the range of 2-5 kcal/mol.
Table 1: Predicted Conformational Properties of Simple Ethers from Quantum Chemical Calculations
| Property | Description | Typical Predicted Values for Related Ethers |
| Most Stable Conformer (Gas Phase) | The lowest energy conformation of the molecule. | Gauche conformers are generally favored. researchgate.net |
| Rotational Energy Barrier | The energy required to rotate from one conformer to another. | 2-5 kcal/mol |
| Influence of Polarity | The effect of the surrounding medium on conformational stability. | Polar solvents may stabilize the trans conformer. |
Note: This table is based on findings for structurally related glycol ethers and acetals, providing an expected trend for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between this compound and other molecules, particularly in the context of its application as an electrolyte solvent in lithium-ion batteries. The asymmetric nature of the this compound molecule is a key factor in its intermolecular interactions. researchgate.netresearchgate.net
Studies on similar asymmetric ethers have shown that their structure leads to weaker ion-solvent interactions compared to their symmetric counterparts. This characteristic is advantageous in battery applications as it can facilitate the desolvation of lithium ions at the electrode surface, which is a critical step for achieving fast charge transfer. The unique electronic and steric environment created by the methoxy (B1213986) and propoxy groups influences how the molecule coordinates with cations like Li+.
Table 2: General Trends in Intermolecular Interactions of Asymmetric vs. Symmetric Ethers from Molecular Modeling Studies
| Feature | Asymmetric Ethers (e.g., this compound) | Symmetric Ethers (e.g., DME) |
| Ion-Solvent Interaction Strength | Generally weaker. researchgate.net | Generally stronger. |
| Li+ Desolvation | Facilitated due to weaker interactions. | Can be slower due to stronger coordination. |
| Coordination | Forms a less tightly bound solvation shell. | Tends to form a more stable and tightly bound solvation shell. |
Theoretical Studies on Reaction Mechanisms and Transition States of this compound
Theoretical studies on the reaction mechanisms and transition states involving this compound are crucial for understanding its stability and reactivity, particularly in the electrochemical environment of a battery. While specific computational studies on the reaction pathways of this compound were not prominently found in the search results, general principles from related ether systems can be inferred.
In the context of its use in electrolytes, understanding the electrochemical decomposition mechanism is of high importance. For instance, in lithium metal batteries, the electrolyte's interaction with the highly reactive lithium metal anode is a key area of investigation. The mechanism of the solid electrolyte interphase (SEI) formation, which is critical for battery performance and safety, is influenced by the molecular structure of the solvent.
For similar ether compounds, computational studies have explored reaction pathways such as hydride transfer mechanisms and the formation of carbocation intermediates, especially in catalytic processes. In the context of battery electrochemistry, the focus would be on redox reactions, including oxidation at the cathode and reduction at the anode. Theoretical calculations can map out the potential energy surfaces for these reactions, identify transition states, and calculate activation barriers, providing insights into the kinetic stability of the molecule under operating conditions.
Solvation Energy Analysis in Advanced Material Systems
The solvation energy of this compound is a critical parameter in its application in advanced material systems, such as electrolytes for high-energy batteries. The ability of a solvent to dissolve a salt and stabilize the resulting ions is fundamental to the performance of an electrolyte.
Recent research has highlighted that weakening the solvation of lithium ions can enhance the cycling performance of lithium-metal batteries. researchgate.netresearchgate.netresearchgate.net Asymmetric ethers like this compound have been shown to exhibit this property of weaker lithium-ion solvation. researchgate.netresearchgate.netresearchgate.net This is a key aspect of a design strategy for electrolytes that can lead to faster redox kinetics. researchgate.net
The solvation process involves complex interactions between the solvent molecules and the ions. Computational methods can be used to calculate the solvation free energy, which quantifies the strength of these interactions. For this compound, an experimental value for the Gibbs energy of hydration has been reported as -69.09 kJ/mol. While this pertains to solvation in water, it provides a quantitative measure of the molecule's interaction with a polar solvent.
In the context of lithium battery electrolytes, the focus is on the solvation of lithium ions. The asymmetric structure of this compound is believed to result in a less negative (i.e., weaker) solvation energy for Li+ compared to symmetric ethers, which is beneficial for high-rate battery performance. researchgate.net
Table 3: Solvation Properties of this compound
| Property | Value/Observation | Significance |
| Gibbs Energy of Hydration | -69.09 kJ/mol | Indicates favorable interaction with polar solvents like water. |
| Lithium-Ion Solvation Strength | Weaker compared to symmetric ethers. researchgate.netresearchgate.netresearchgate.net | Facilitates faster Li+ desolvation and enhanced redox kinetics in batteries. researchgate.net |
Reaction Mechanisms and Chemical Transformations of 1 Methoxy 2 Propoxyethane
Ether Cleavage Mechanisms
Due to their general chemical stability, ethers require strong reagents or extreme conditions to cleave the carbon-oxygen (C-O) bond. wikipedia.org The most common cleavage reaction involves the use of strong acids. libretexts.org
The cleavage of ethers in the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a well-established reaction. masterorganicchemistry.comorganicmystery.com The reaction is an acid-catalyzed nucleophilic substitution. wikipedia.org The process begins with the protonation of the ether's oxygen atom by the strong acid, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com
The subsequent step involves a nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻). The specific mechanism of this attack, either SN1 or SN2, is determined by the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com
SN2 Pathway : If the alkyl groups are primary or methyl, the cleavage follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.comorganicmystery.com
SN1 Pathway : If one of the alkyl groups is tertiary, the cleavage proceeds via an SN1 mechanism due to the stability of the resulting tertiary carbocation. wikipedia.orglibretexts.orgmasterorganicchemistry.com
In the case of 1-Methoxy-2-propoxyethane (B12793661), an unsymmetrical ether, there are two potential sites for nucleophilic attack following protonation: the methyl carbon and the secondary propyl carbon. The methoxy (B1213986) group is a primary alkyl group, while the propoxy group is attached at its secondary carbon. Therefore, the cleavage will likely proceed via an SN2 mechanism, with the halide ion preferentially attacking the less sterically hindered methyl carbon. This would yield 2-propoxyethanol (B165432) and a methyl halide. If the reaction conditions are harsh or excess acid is used, the 2-propoxyethanol produced can further react to form 1-halo-2-propoxyethane and water. organicmystery.com
Table 1: Predicted Products of Acid-Catalyzed Cleavage of this compound
| Reactants | Predominant Mechanism | Initial Products | Products with Excess Acid |
|---|
Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), can also facilitate the cleavage of ethers. masterorganicchemistry.commdma.ch These reactions typically involve the formation of an addition compound (a complex) between the ether oxygen (Lewis base) and the Lewis acid. mdma.ch This coordination weakens the C-O bond, making it more susceptible to nucleophilic attack.
The reaction of an ether with a Lewis acid halide generally requires elevated temperatures. mdma.ch For this compound, the Lewis acid would coordinate to the ether oxygen. A halide ion, either from the Lewis acid itself or another source, would then act as a nucleophile to cleave one of the C-O bonds. Similar to acid-catalyzed cleavage, the site of attack would be influenced by steric factors, likely favoring the cleavage of the methyl-oxygen bond.
Oxidation Pathways and Peroxide Formation in Ethers
A significant reaction pathway for ethers, including this compound, is autoxidation upon exposure to atmospheric oxygen. lboro.ac.ukutexas.edu This process, which can be catalyzed by light and heat, leads to the formation of unstable and potentially explosive peroxide by-products. dartmouth.edusigmaaldrich.comvumc.org Ethers are particularly notorious for their ability to form peroxides. utexas.edu
The mechanism involves a free-radical chain reaction initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting radical reacts with molecular oxygen (O₂) to form a hydroperoxy radical. This radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and propagate the chain reaction.
For this compound, the hydrogen atoms on the carbon of the methoxy group and the secondary carbon of the propoxy group are susceptible to abstraction. The accumulation of these peroxides can be hazardous, especially if the ether is concentrated by distillation or evaporation. dartmouth.eduvumc.org
Table 2: Susceptibility to Peroxide Formation
| Compound Class | Peroxide Formation Hazard | Examples |
|---|---|---|
| Ethers with primary and secondary alkyl groups | Hazard on concentration; peroxides can form and concentrate during distillation or evaporation. dartmouth.edu | Diethyl ether, This compound , Tetrahydrofuran (B95107) dartmouth.edu |
To mitigate this hazard, peroxide-forming solvents are often stored in sealed, light-resistant containers and may contain inhibitors that scavenge free radicals. lboro.ac.ukvumc.org
Atmospheric Degradation Mechanisms of Ether Compounds
Ethers released into the atmosphere are primarily degraded by gas-phase reactions with photochemically generated radicals.
The dominant degradation pathway for ethers in the troposphere during the daytime is reaction with the hydroxyl (OH) radical. researchgate.net This reaction is initiated by the abstraction of a hydrogen atom from the ether molecule, leading to the formation of an alkyl radical and a water molecule. researchgate.netnih.gov
The primary sites for H-atom abstraction by OH radicals are the carbon atoms adjacent to the ether oxygen, as these C-H bonds are weaker. researchgate.netresearchgate.net For this compound, this means the reaction will likely occur at the methylene (B1212753) and methine groups alpha to the ether linkage.
Following the initial H-atom abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can be converted to an alkoxy radical (RO), which can then undergo further decomposition or isomerization, leading to the formation of various smaller, oxygenated products such as aldehydes, ketones, and formates. researchgate.net This rapid degradation contributes to the formation of photochemical smog. researchgate.netnih.gov
Studies on similar compounds, like 3-methoxy-1-propanol, show a short tropospheric lifetime of around 15 hours due to this rapid reaction with OH radicals, indicating that this compound would also be degraded quickly in the atmosphere. researchgate.netnih.gov
In addition to OH radicals, chlorine (Cl) atoms can also contribute to the atmospheric degradation of ethers, particularly in marine or coastal areas where Cl atom concentrations can be significant. copernicus.org The reaction mechanism is analogous to that with OH radicals, involving the abstraction of a hydrogen atom from the ether molecule. researchgate.net
Cl + R-H → HCl + R•
The rate constants for reactions with Cl atoms are typically higher than those with OH radicals. researchgate.net Therefore, even at lower concentrations, Cl atoms can be an important sink for atmospheric ethers. The subsequent reactions of the alkyl radical formed are similar to those described for OH-initiated degradation, involving reaction with O₂ and NOₓ to produce a variety of oxidation products. dcu.ie
Table 3: Atmospheric Degradation Initiators for Ethers
| Initiator | Primary Source | Reaction Type | Significance |
|---|---|---|---|
| Hydroxyl Radical (OH) | Photochemical oxidation of water vapor and ozone | Hydrogen Abstraction | Dominant daytime degradation pathway in the troposphere. researchgate.net |
Proposed Reaction Mechanisms and Product Identification
Due to a lack of specific studies on the reaction mechanisms of this compound, the following proposed pathways are based on the well-established chemistry of analogous dialkyl and glycol ethers. The primary chemical transformations anticipated for this compound are acid-catalyzed cleavage and oxidative degradation.
Acid-Catalyzed Cleavage
Ethers are generally stable compounds but can undergo cleavage under strong acidic conditions, typically in the presence of hydrohalic acids like HBr or HI. wikipedia.orglibretexts.org The reaction proceeds via a nucleophilic substitution mechanism, which can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl groups attached to the ether oxygen. chemistrysteps.comopenstax.org For this compound, which possesses a primary methyl group and a secondary propoxy group, the reaction is likely to proceed via an S(_N)2 mechanism.
The proposed S(_N)2 mechanism involves the following steps:
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group (an alcohol). chemistrysteps.comstackexchange.com
Nucleophilic Attack: The halide anion (e.g., Br or I) then acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of this compound, the attack is sterically favored at the less hindered methyl carbon. libretexts.orgopenstax.org
Cleavage of the C-O Bond: This nucleophilic attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of an alcohol and an alkyl halide.
Based on this S(_N)2 pathway, the reaction of this compound with a hydrohalic acid (HX) would be expected to yield 2-propoxyethanol and a methyl halide .
An alternative, though less likely, S(_N)2 attack could occur at the secondary carbon of the propoxy group, which would yield methanol (B129727) and 1-halo-2-propoxyethane .
Oxidative Degradation
Glycol ethers can undergo oxidative cleavage. For instance, the oxidation of diethylene glycol has been studied, leading to the formation of formaldehyde. jocpr.com By analogy, the oxidation of this compound could lead to the cleavage of the C-O bonds, potentially forming a variety of smaller aldehydes and alcohols. The specific products would depend on the oxidizing agent and reaction conditions. For example, strong oxidation could potentially lead to the formation of formaldehyde , propanal , methanol , and 1-propanol .
The table below summarizes the potential products from the proposed reaction mechanisms.
| Reaction Type | Reagents | Proposed Mechanism | Potential Products |
| Acid-Catalyzed Cleavage | HBr, HI | S(_N)2 | 2-Propoxyethanol, Methyl Halide |
| Oxidative Degradation | Strong Oxidizing Agents | Oxidative Cleavage | Formaldehyde, Propanal, Methanol, 1-Propanol |
Enzymatic Transformations and Enantioselective Processes (if applicable to related esters for mechanistic insights)
The breakdown of complex natural polymers like lignin, which is rich in ether linkages, demonstrates that enzymes capable of cleaving ether bonds, known as etherases, exist in nature. acs.org For example, glutathione-dependent etherases found in white-rot fungi are known to attack guaiacyl ethers through the action of the thiolate group of glutathione. acs.org This indicates that enzymatic pathways for ether cleavage are biochemically feasible. While the specific enzymes and mechanisms for a simple dialkyl ether like this compound are unknown, it is plausible that microorganisms could possess enzymes that catalyze its hydrolysis or oxidation.
Furthermore, the metabolism of other glycol ethers has been studied. For instance, ethylene (B1197577) glycol monomethyl ether is primarily oxidized to methoxyacetic acid in rats. slideshare.net This metabolic pathway involves alcohol and aldehyde dehydrogenases. nih.gov Although this compound is a dialkyl ether, the presence of the ether linkage in proximity to alkyl chains suggests that similar oxidative enzymatic pathways could be involved in its biotransformation.
While not directly applicable to the ether linkage, studies on the enantioselective hydrolysis of the related ester, (R/S)-1-methoxy-2-propyl acetate (B1210297), by lipases such as Candida antarctica lipase (B570770) B (CAL-B), provide a model for how enzymes can selectively act on molecules with similar structural motifs. These enzymatic reactions proceed through the formation of a tetrahedral intermediate at the carbonyl group. Although the ether bond is significantly more stable than an ester bond, this highlights the potential for enzymes to recognize and act upon specific functionalities within this class of molecules.
Environmental Fate and Degradation Pathways of 1 Methoxy 2 Propoxyethane
Environmental Partitioning and Distribution Modeling
No specific modeling studies that describe how 1-methoxy-2-propoxyethane (B12793661) partitions between different environmental compartments (air, water, soil, sediment) are available. While a partition coefficient (XLogP3) is calculated at 0.8, this single value is insufficient for a detailed analysis of its environmental distribution. nih.gov
Due to the absence of this critical scientific information, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline. Any attempt to do so would require speculation or the use of data from related but distinct compounds, which would violate the core requirements of the request.
Long-Term Environmental Persistence and Transformation Potentials
Detailed experimental data on the long-term environmental persistence and specific transformation pathways for this compound are limited in publicly available scientific literature. However, its environmental behavior can be inferred from data on the broader category of Propylene (B89431) Glycol Ethers (PGEs). As a member of this group, this compound is expected to share similar environmental fate characteristics.
Propylene glycol ethers are generally not expected to persist in the environment. scbt.com Their chemical structure allows for degradation through both biological and abiotic processes. scbt.com Fugacity modeling suggests that PGEs are most likely to partition about equally between soil and water compartments, with negligible amounts remaining in air, sediment, or aquatic life. scbt.com
Key factors determining the environmental fate of this class of compounds include:
Biodegradation: Under aerobic conditions, most propylene glycol ethers are considered "readily biodegradable". scbt.com Studies on the class show significant aerobic biodegradation, with half-lives typically in the range of 5 to 25 days. scbt.com
Atmospheric Photodegradation: In the atmosphere, PGEs are degraded by reacting with photochemically produced hydroxyl radicals. scbt.com The atmospheric half-lives for members of this chemical family are short, ranging from approximately 2.0 to 4.6 hours, indicating rapid degradation in the air. scbt.com
Bioaccumulation Potential: Propylene glycol ethers exhibit low octanol-water partition coefficients (log Kow) and calculated bioconcentration factor (BCF) values are low, indicating a low potential for bioaccumulation in the food chain. scbt.com
The following table summarizes the general environmental fate characteristics for the Propylene Glycol Ether (PGE) class.
Table 1: Environmental Fate and Persistence Parameters for Propylene Glycol Ethers (PGEs)
| Parameter | Value / Finding | Implication |
|---|---|---|
| Atmospheric Half-Life | 2.0 to 4.6 hours (reaction with hydroxyl radicals) scbt.com | Low persistence in the atmosphere. |
| Aerobic Biodegradation Half-Life | 5 to 25 days scbt.com | Low to moderate persistence in water and soil. |
| Bioconcentration Factor (BCF) | Calculated values range from 1.47 to 3.16 scbt.com | Low potential for bioaccumulation in aquatic organisms. |
| Primary Environmental Compartments | Soil and Water scbt.com | Expected to partition primarily to these compartments upon release. |
| Persistence Assessment | Unlikely to persist in the environment scbt.com | Degrades through multiple pathways. |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Applications and Emerging Research Directions of 1 Methoxy 2 Propoxyethane in Materials Science
Electrolyte Solvents in Advanced Electrochemical Systems
The quest for high-performance energy storage solutions has propelled research into novel electrolyte formulations. Among these, ether-based solvents have garnered significant attention for their compatibility with lithium metal anodes. 1-Methoxy-2-propoxyethane (B12793661), an asymmetric ether, is emerging as a compound of interest in this domain. Its molecular structure, featuring a methoxy (B1213986) group and a propoxy group linked by an ethyl bridge, imparts properties that are advantageous for electrochemical applications.
Recent studies have highlighted the potential of asymmetric ethers in enhancing the performance of lithium metal batteries. Compared to their symmetric counterparts, such as dioctyl ether, asymmetric ethers like this compound have been shown to exhibit higher exchange current densities and improved high-rate lithium plating/stripping reversibility. This behavior is attributed to the unique solvation properties arising from their molecular asymmetry.
Role in Lithium-Ion Solvation Structures and Transport Properties
The differing electron-donating capabilities of the methoxy and propoxy groups can lead to a less tightly bound solvation shell around the lithium ion compared to symmetric ethers. This weaker solvation is hypothesized to facilitate the de-solvation of Li⁺ at the electrode-electrolyte interface, a key step for rapid charge transfer and efficient plating and stripping of lithium metal. Research on similar asymmetric ether systems suggests that this tailored solvation structure can contribute to higher ionic conductivity and a more uniform deposition of lithium, thereby mitigating the formation of dendrites that can lead to battery failure.
Table 1: Comparison of Physicochemical Properties of Selected Ether Solvents
| Property | This compound | 1,2-Dimethoxyethane (B42094) (DME) | Diethyl Ether |
|---|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | C₄H₁₀O₂ | C₄H₁₀O |
| Molar Mass ( g/mol ) | 118.17 | 90.12 | 74.12 |
| Boiling Point (°C) | 136.5 | 85 | 34.6 |
| Density (g/cm³) | 0.864 | 0.867 | 0.713 |
| Symmetry | Asymmetric | Symmetric | Symmetric |
Influence on Electrode Interface Stability and Electrochemical Performance
The stability of the solid electrolyte interphase (SEI) is paramount for the long-term cyclability and safety of lithium batteries. The composition and morphology of the SEI are heavily influenced by the electrolyte solvent. The molecular design of the solvent can be engineered to promote the formation of a stable and ionically conductive SEI.
For asymmetric ethers like this compound, the unique chemical environment at the ether oxygen atoms can influence the decomposition pathways of the solvent during the initial charging cycles. It is theorized that the asymmetry could lead to the formation of a more robust and uniform SEI layer. A stable SEI layer is crucial for preventing continuous electrolyte decomposition and minimizing the growth of lithium dendrites, which are major challenges in the development of high-energy-density lithium metal batteries. The enhanced electrochemical performance observed in systems with asymmetric ethers is often linked to the formation of a favorable SEI.
Polymer Chemistry and Composite Material Formulation Applications
While direct and extensive research on the application of this compound in polymer chemistry is not widely documented, its properties as an ether-based solvent suggest potential utility in this field. Ether solvents are commonly used as reaction media for various polymerization reactions, including anionic and coordination polymerization, due to their ability to solvate cations and their relative inertness under specific reaction conditions.
The moderate boiling point and good solvating power of this compound could make it a suitable solvent for the synthesis of certain polymers and for the formulation of polymer-based composite materials. Its ability to dissolve a range of organic compounds could be beneficial in creating homogeneous polymer blends and in the dispersion of fillers and additives within a polymer matrix. Further research is needed to explore its specific applications in this area, such as in the synthesis of specialty polymers or as a processing aid for advanced composite materials.
Advanced Solvents for Fine Chemical Synthesis (excluding industrial applications)
In the realm of fine chemical synthesis, the choice of solvent is critical as it can significantly impact reaction rates, yields, and selectivity. Ether solvents are valued for their ability to dissolve a wide array of organic substrates and reagents, their compatibility with organometallic compounds, and their relatively low reactivity.
This compound, with its ether functionalities, presents itself as a potential solvent for various organic transformations. Its asymmetric nature could offer unique solvation effects that may influence the stereochemistry or regioselectivity of certain reactions. While specific studies detailing its use as a primary solvent in fine chemical synthesis are limited, its physicochemical properties suggest it could be a viable alternative to more conventional ether solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane (B91453) in specific synthetic applications. Its higher boiling point compared to diethyl ether or THF could be advantageous for reactions requiring elevated temperatures.
Future Research Avenues and Interdisciplinary Studies
The preliminary findings on the benefits of asymmetric ethers in electrochemical systems open up several avenues for future research centered on this compound.
Detailed Electrochemical Characterization: In-depth studies are required to fully elucidate the electrochemical behavior of electrolytes based on this compound. This includes detailed analysis of the Li⁺ solvation structure through spectroscopic techniques (e.g., NMR, Raman) and computational modeling, as well as a thorough investigation of the SEI formation and its long-term stability.
Polymer Electrolyte Development: An interesting interdisciplinary direction would be the use of this compound as a plasticizer or solvent in the development of solid-state polymer electrolytes. Its compatibility with lithium salts and potential to enhance ionic conductivity could be explored in various polymer matrices.
Application in Organic Synthesis: Systematic studies are needed to evaluate the performance of this compound as a solvent in a range of organic reactions. Comparing its efficacy to standard ether solvents could reveal niche applications where its unique properties offer a distinct advantage.
Green Chemistry and Sustainability: An assessment of the environmental footprint of this compound, including its synthesis, biodegradability, and toxicity, would be crucial for its consideration as a sustainable solvent alternative.
Q & A
Q. What are the key thermodynamic properties of 1-Methoxy-2-propoxyethane relevant to its use as a solvent?
Methodological Answer: The enthalpy of vaporization (ΔHvap) is critical for solvent selection in reflux or distillation processes. For this compound, ΔHvap is reported as 39.8 kJ/mol at ~288 K . Researchers should measure this property using static or dynamic vapor pressure techniques (e.g., ebulliometry) and validate results against computational models (e.g., COSMO-RS).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: While direct GHS data for this compound is limited, structurally similar ethers (e.g., 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol) suggest:
Q. What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) to resolve ether impurities.
- NMR Spectroscopy : Compare H and C spectra against reference libraries (e.g., NIST) to detect hydroxyl or ketone contaminants .
- Karl Fischer Titration : Quantify water content (<50 ppm) to ensure suitability for moisture-sensitive reactions.
Q. How is this compound synthesized, and what are common impurities?
Methodological Answer: Synthesis typically involves Williamson etherification between propylene glycol monomethyl ether and a propoxy precursor. Key steps:
- Reaction : Use NaOH as a base in anhydrous ethanol under reflux (70–80°C).
- Purification : Distill under reduced pressure (40–60°C at 10 mmHg) to remove unreacted alcohols.
- Impurities : Trace 1-Methoxy-2-propanol or propylene glycol derivatives may persist; monitor via GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a solvent?
Methodological Answer: Yield discrepancies may arise from solvent purity or reaction conditions:
- Purity checks : Re-distill the solvent and quantify trace water (e.g., via FTIR spectroscopy).
- Catalytic interference : Test for metal leaching (e.g., ICP-MS) if using transition-metal catalysts.
- Replication : Standardize reaction parameters (e.g., stirring rate, inert gas flow) and document deviations .
Q. What methodological approaches are recommended for analyzing the stability of this compound under catalytic conditions?
Methodological Answer:
- Accelerated Stability Testing : Heat the solvent with catalysts (e.g., Pd/C) at 100°C for 24 hours; analyze decomposition products via GC-MS.
- Kinetic Studies : Monitor ether cleavage rates using H NMR to track methoxy/propoxy group integrity .
- pH Sensitivity : Assess hydrolysis in acidic/basic media (e.g., 0.1M HCl/NaOH) via conductivity measurements.
Q. How does this compound interact with biological systems in pharmacological studies?
Methodological Answer:
- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to determine IC50 values.
- Membrane Permeability : Employ Franz diffusion cells to evaluate transdermal absorption rates.
- Metabolic Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-QTOF .
Q. What strategies mitigate solvent-induced side reactions in organometallic syntheses using this compound?
Methodological Answer:
- Pre-treatment : Pass the solvent through activated alumina to remove peroxides.
- Low-Temperature Reactions : Conduct Grignard or Suzuki couplings at −20°C to reduce ether coordination to metals.
- Additives : Introduce chelating agents (e.g., 1,10-phenanthroline) to sequester trace metal ions .
Q. How can computational modeling predict the solvent properties of this compound for novel applications?
Methodological Answer:
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
